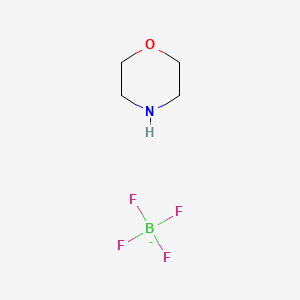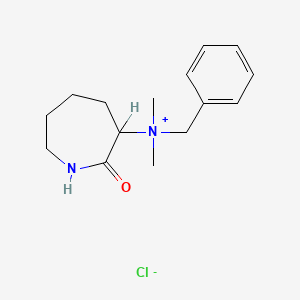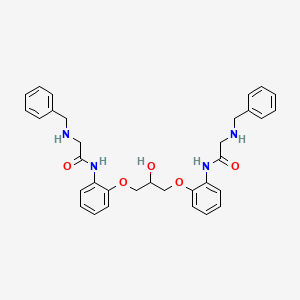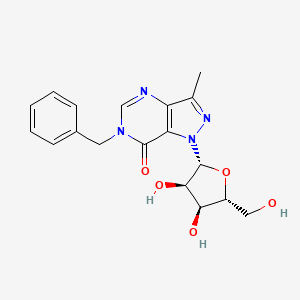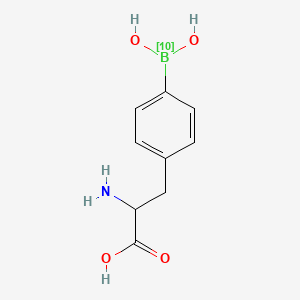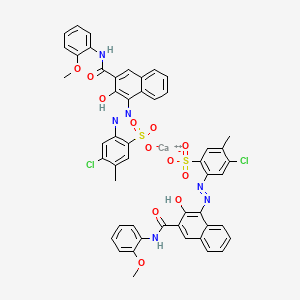
Calcium bis(6-chloro-4-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)toluene-3-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis[6-chloro-4-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]toluene-3-sulfonate] is a complex organic compound with the molecular formula C50H38CaCl2N6O12S2 and a molecular weight of 1089.984 . This compound is known for its intricate structure, which includes multiple functional groups such as azo, sulfonate, and carbamoyl groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Calcium bis[6-chloro-4-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]toluene-3-sulfonate] involves several steps:
Formation of the Azo Compound: The initial step involves the diazotization of 6-chloro-4-aminotoluene-3-sulfonic acid, followed by coupling with 2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthylamine to form the azo compound.
Complexation with Calcium: The resulting azo compound is then reacted with a calcium salt, such as calcium chloride, to form the final product.
Industrial production methods typically involve large-scale synthesis in controlled environments to ensure high purity and yield. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Calcium bis[6-chloro-4-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]toluene-3-sulfonate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Calcium bis[6-chloro-4-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]toluene-3-sulfonate] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Calcium bis[6-chloro-4-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]toluene-3-sulfonate] involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulfonate group enhances the compound’s solubility in water, facilitating its transport and interaction within biological systems .
Comparison with Similar Compounds
Calcium bis[6-chloro-4-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]toluene-3-sulfonate] can be compared with other azo compounds and sulfonates:
Azo Compounds: Similar to other azo compounds, it exhibits vibrant colors and can undergo reduction to form amines.
Sulfonates: Like other sulfonates, it is highly soluble in water and can participate in various chemical reactions.
Some similar compounds include:
- Calcium bis[4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]benzenesulfonate]
- Calcium bis[4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]toluene-5-sulfonate]
These compounds share similar structural features but differ in the position of substituents, which can influence their chemical properties and applications .
Properties
CAS No. |
85702-54-1 |
|---|---|
Molecular Formula |
C50H38CaCl2N6O12S2 |
Molecular Weight |
1090.0 g/mol |
IUPAC Name |
calcium;4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/2C25H20ClN3O6S.Ca/c2*1-14-11-22(36(32,33)34)20(13-18(14)26)28-29-23-16-8-4-3-7-15(16)12-17(24(23)30)25(31)27-19-9-5-6-10-21(19)35-2;/h2*3-13,30H,1-2H3,(H,27,31)(H,32,33,34);/q;;+2/p-2 |
InChI Key |
AGVXFPVRUAJHDU-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O)S(=O)(=O)[O-].CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



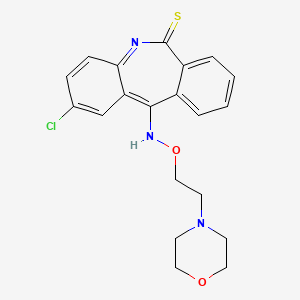
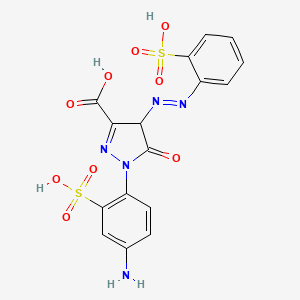
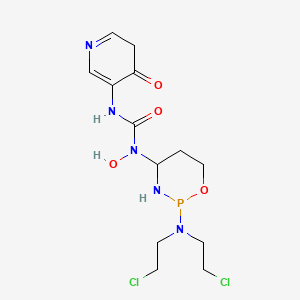

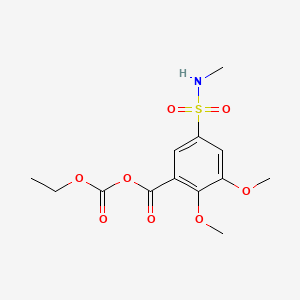
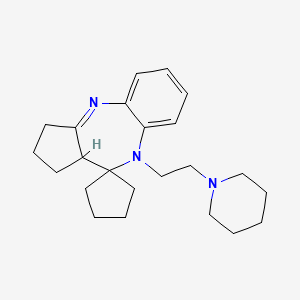
![6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12703262.png)
